Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate is a complex organic compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and drug design.
Preparation Methods
The synthesis of Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can be achieved through several methods. One common approach involves the metal-catalyzed cyclization of enynes. This method allows for the simultaneous formation of both rings in a single reaction, utilizing easily accessible starting materials . Another method involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, which provides high yields and diastereoselectivities .
Chemical Reactions Analysis
Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclopropanation: This reaction is used to form the bicyclic structure and is often catalyzed by transition metals like palladium.
Scientific Research Applications
Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting various biological pathways.
Industry: It is used in the synthesis of agrochemicals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in neurotransmitter reuptake, thereby modulating the levels of serotonin, noradrenaline, and dopamine in the brain . This makes it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
Methyl3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate can be compared with other similar compounds such as:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic that also contains a 3-azabicyclo[3.1.0]hexane core.
Duocarmycin: A group of compounds known for their cytotoxic properties and potential as antitumor agents.
These comparisons highlight the unique structural features and diverse applications of this compound in various fields of research.
Properties
IUPAC Name |
methyl 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13(16)14-7-12(14)9-15(10-14)8-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZAVZSKASMPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CN(C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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